molecular formula C4H4N2S2 B3057419 1,4-Dihydropyrazine-2,3-dithione CAS No. 80458-31-7

1,4-Dihydropyrazine-2,3-dithione

Cat. No.: B3057419
CAS No.: 80458-31-7
M. Wt: 144.2 g/mol
InChI Key: XUNLTYLWCMUZFO-UHFFFAOYSA-N
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Description

“1,4-Dihydropyrazine-2,3-dithione” is a chemical compound with the molecular formula C4H4N2S2 . It is a derivative of 1,4-dihydropyrazine, which is a notable organic scaffold with diverse pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,4-dihydropyrazine core with two thione (S=O) groups at the 2 and 3 positions . The exact structural details, such as bond lengths and angles, would require further computational or experimental studies.

Scientific Research Applications

Synthesis and Characterization

  • Analogues Synthesis : Studies have shown the synthesis and characterization of analogues of 1,4-dihydropyrazine, such as the tetrahydro-4,4,8,8-tetramethyl-2,6-dioxa-4a,8a-diazaanthracene derivatives. These molecules have been characterized spectroscopically, and their crystal structures determined, demonstrating the diversity in the chemical applications of 1,4-Dihydropyrazine-2,3-dithione derivatives (Brook, Noll, & Koch, 1998).

Reactivity and Transformations

  • Reactivity with Other Compounds : The condensation of 1,2-bishydroxylamines with 1,2-dicarbonyl compounds, leading to the isolation of derivatives of 2,3-dihydropyrazine-1,4-dioxide, showcases the reactivity of this compound with other compounds. This reactivity forms the basis for the synthesis of various pyrazine derivatives (Mazhukin, Tikhonov, Volodarskii, & Konovalova, 1993).

Material Science Applications

  • Carbon Material Precursor : 1,4-Dihydropyrazine derivatives have been used as precursors for carbonization in material science. For instance, 1,4-bis(trimethysilyl)-1,4-dihydropyrazine has been utilized as a precursor for carbonization to N,O-containing few-layered carbon sheets, showing potential in battery technology (Ali, Roy, Akula, Ogale, & Majumdar, 2020).

Structural Analysis

  • Solid State and Conformational Analysis : Research has provided insights into the solid state and conformational analysis of 1,4-dihydropyrazine derivatives. The study of the molecular and crystal structures of these compounds helps in understanding their potential applications in various fields (Armand, Bois, Philoche-Levisalles, Pouet, & Simonnin, 1982).

Heterocyclic Systems Synthesis

  • Novel Transformation into Thiazine Derivatives : The ability of this compound to transform into novel heterocyclic systems, such as thiazine derivatives, illustrates its versatility in synthetic chemistry. This kind of transformation opens avenues for creating new heterocyclic compounds (Ogurtsov, Karpychev, & Rakitin, 2008).

Future Directions

The future directions in the research of “1,4-Dihydropyrazine-2,3-dithione” and its derivatives could involve exploring their potential applications in various fields, such as pharmaceuticals, materials science, and organic synthesis . Further studies could also focus on developing more efficient and environmentally friendly methods for their synthesis .

Properties

IUPAC Name

1,4-dihydropyrazine-2,3-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c7-3-4(8)6-2-1-5-3/h1-2H,(H,5,7)(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNLTYLWCMUZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405486
Record name dimercaptopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80458-31-7
Record name 1,4-Dihydro-2,3-pyrazinedithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80458-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimercaptopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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